molecular formula C15H14N4O2S B2378331 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-49-4

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2378331
CAS No.: 2034634-49-4
M. Wt: 314.36
InChI Key: FWCKQSBUHBTDES-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide ( 2034634-49-4) is a synthetic small molecule with a molecular formula of C15H14N4O2S and a molecular weight of 314.36 g/mol . This benzothiazole-pyrimidine hybrid compound is of significant interest in early-stage pharmaceutical and chemical research, particularly in the exploration of new bioactive molecules. The compound's structure, which features a pyrimidine carboxamide core linked to a 4-methylbenzothiazole moiety, is representative of a class of chemicals investigated for their potential biological activities . Benzothiazole derivatives are a prominent scaffold in medicinal chemistry, known to be investigated for a wide range of therapeutic areas, which makes this compound a valuable building block for researchers in drug discovery . Its primary research applications include use as a key intermediate in organic synthesis, a precursor for the development of novel chemical libraries, and a tool compound in biological screening assays to study protein interactions and signaling pathways. This product is offered with a guaranteed high standard of purity for research purposes. It is supplied in various quantities to meet diverse laboratory needs, with pricing structured for the research and development market . Please note: This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-21-12-7-10(16-8-17-12)14(20)19-15-18-13-9(2)5-4-6-11(13)22-15/h4-8H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCKQSBUHBTDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with pyrimidine derivatives. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . This mechanism is particularly relevant in its anti-cancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Property 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide Compound A (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide)
Core Structure Pyrimidine-4-carboxamide linked to benzothiazole Benzamide linked to benzothiazole
Benzothiazole Substituents 4-methyl 4,5-dichloro
Aromatic Ring Substituents 6-ethoxy (pyrimidine) 3,5-dimethoxy (benzene)
Molecular Weight (g/mol) ~315* 383.07
Key Functional Groups Ethoxy, carboxamide, methyl Dichloro, methoxy, carboxamide

*Calculated based on molecular formula (C₁₅H₁₅N₄O₂S).

Key Findings:

Substituent Effects: The 4-methyl group on the benzothiazole in the target compound likely reduces steric hindrance compared to the 4,5-dichloro groups in Compound A, which may enhance binding to compact active sites.

Molecular Weight and Bioavailability :

  • Compound A has a significantly higher molecular weight (383.07 vs. ~315), which may limit its oral bioavailability under Lipinski’s Rule of Five guidelines. The target compound’s lower molecular weight could confer advantages in drug-likeness.

In contrast, the methyl group in the target compound is electron-donating, which might stabilize interactions with electron-deficient biological targets.

Biological Activity

6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C15H14N4O2S
  • Molecular Weight : 314.36 g/mol
  • CAS Number : 2034634-49-4
  • SMILES : CCOc1ncnc(c1)C(=O)Nc1sc2c(n1)c(C)ccc2

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4-methylbenzothiazole-2-carboxylate with appropriate amines under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have shown significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
U937 (Leukemia)0.79

The compound exhibits a dose-dependent response, indicating its potential as an effective chemotherapeutic agent.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses have revealed that this compound significantly increases p53 expression levels and activates caspase pathways, leading to programmed cell death in treated cells .

Case Studies

  • Study on MCF-7 Cells : A detailed study assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls. The study utilized Western blot analysis to confirm the activation of apoptotic markers .
  • Cytotoxicity Against Leukemia Cells : Another investigation focused on its effects against U937 leukemia cells, demonstrating an IC50 value of 0.79 µM, which suggests potent activity compared to standard chemotherapeutics .

Q & A

Q. What are the recommended synthetic routes for 6-ethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis : The compound’s pyrimidine-carboxamide backbone is typically constructed via cyclization reactions. A common approach involves coupling a pyrimidine-4-carboxylic acid derivative with a substituted benzothiazole amine under amidation conditions (e.g., using EDCI/HOBt as coupling agents) .
  • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied using Design of Experiments (DoE) principles to maximize yield. For example, fractional factorial designs can identify critical variables (e.g., catalyst loading, reaction time) .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm the ethoxy group (δ ~1.3 ppm for CH3_3) and benzothiazole aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the pyrimidine-benzothiazole scaffold .
  • HPLC-PDA : Purity ≥95% is validated using reverse-phase chromatography with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases or receptors). Compare docking scores with analogs lacking the ethoxy or methyl-benzothiazole groups to identify critical pharmacophores .
  • Site-Directed Mutagenesis : If targeting an enzyme, mutate key residues (e.g., catalytic sites) and measure changes in inhibitory potency using enzyme activity assays. This clarifies interactions between the compound’s substituents and the target .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Comparative Assay Standardization : Replicate conflicting studies under harmonized conditions (e.g., identical cell lines, serum concentrations, and endpoint assays). For example, discrepancies in IC50_{50} values for kinase inhibition may arise from ATP concentration differences .
  • Meta-Analysis with Sensitivity Testing : Use statistical tools (e.g., random-effects models) to aggregate data, while testing for outliers or batch effects. Adjust for variables like solvent (DMSO vs. aqueous buffers) that may alter compound solubility .

Q. How can computational methods enhance the prediction of metabolic stability for this compound?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations : Simulate oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation) at the ethoxy group or benzothiazole ring using software like Gaussian or ORCA. Compare activation energies to prioritize stable derivatives .
  • Machine Learning (ML) Models : Train models on datasets of benzothiazole analogs with known metabolic half-lives (e.g., using molecular descriptors like LogP, topological surface area). Validate predictions via in vitro microsomal assays .

Q. What experimental approaches validate the compound’s selectivity for a target protein over homologous isoforms?

Methodological Answer:

  • Kinome-Wide Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases. Heatmap analysis identifies off-target hits, guiding structural modifications (e.g., adding bulky substituents to reduce promiscuity) .
  • Crystallography : Co-crystallize the compound with its target and homologous proteins (e.g., isoform X vs. Y). Overlay structures to pinpoint steric or electronic differences driving selectivity .

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